molecular formula C8H9NO3 B7800951 2-Nitrophenethyl alcohol CAS No. 68966-80-3

2-Nitrophenethyl alcohol

Cat. No. B7800951
CAS RN: 68966-80-3
M. Wt: 167.16 g/mol
InChI Key: SLRIOXRBAPBGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenethyl alcohol is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a nitrated alcohol . It is used for R&D purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 2-Nitrophenethyl alcohol consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChIKey for this compound is SLRIOXRBAPBGEI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Nitrophenethyl alcohol, being a nitrated alcohol, can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .


Physical And Chemical Properties Analysis

2-Nitrophenethyl alcohol appears as a yellow viscous liquid . It has a melting point of 2°C and a boiling point of 267°C . Its density is 1.19 g/mL at 25°C .

Scientific Research Applications

1. Photoaffinity Labeling and Crosslinking in Biomolecules

2-Nitrobenzyl alcohol (NB), a derivative of 2-Nitrophenethyl alcohol, is used as a photoreactive group with amine selectivity. This makes it valuable in photoaffinity labeling and crosslinking of biomolecules, demonstrating its potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

2. Chemical Synthesis of Indole Derivatives

Ruthenium-catalyzed dehydrogenative N-heterocyclization uses 2-nitrophenethyl alcohols to produce indole derivatives, important compounds in organic chemistry and pharmaceuticals (Tsuji et al., 1990).

3. Photochemical Reaction Mechanisms

2-Nitrobenzyl alcohol, a variant of 2-Nitrophenethyl alcohol, is involved in photochemical reactions, creating nitroso compounds via dual proton transfer. This insight into reaction mechanisms is crucial for understanding and designing photochemical processes (Gáplovský et al., 2005).

4. Biodegradation of Environmental Pollutants

2-Nitrophenethyl alcohol derivatives like 2-nitrotoluene are degraded by microorganisms, offering an effective method for environmental detoxification. Studies on the degradation of such compounds by immobilized cells highlight the potential for bioremediation applications (Mulla et al., 2013).

5. Catalysis in Organic Reactions

Nitroxyl radicals derived from 2-Nitrophenethyl alcohol are used as catalysts in the oxidation of alcohols. This demonstrates their importance in catalysis, particularly in the synthesis of carbonyl compounds from alcohols (Shibuya et al., 2006).

6. Tautomeric Studies in Organic Chemistry

2-Nitrophenethyl alcohol derivatives are used in studies of tautomerism, such as in 2-nitrovinyl alcohol and related compounds. Understanding these tautomeric processes is vital for advancing organic chemistry (Lammertsma & Bharatam, 2000).

7. Synthesis of Glycosides

2-Nitro thioglycosides, derived from 2-nitrophenethyl alcohols, are used in the synthesis of glycosides, especially in the production of 2-acetamido glycosides. This has implications in medicinal chemistry and drug design (Barroca & Schmidt, 2004).

Safety And Hazards

2-Nitrophenethyl alcohol is probably combustible . When heated to decomposition, it emits toxic vapors of NOx . It is advised to avoid breathing its vapors, mist, or gas . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

2-(2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRIOXRBAPBGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2025763
Record name 2-(2-Nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

513 °F at 760 mmHg (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.19 (NTP, 1992) - Denser than water; will sink
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2-Nitrophenethyl alcohol

CAS RN

15121-84-3, 68966-80-3
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Nitrobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15121-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, ar-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068966803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, ar-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrophenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ar-nitrophenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITROPHENETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2TPT86IRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

36 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrophenethyl alcohol
Reactant of Route 2
Reactant of Route 2
2-Nitrophenethyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Nitrophenethyl alcohol
Reactant of Route 4
Reactant of Route 4
2-Nitrophenethyl alcohol
Reactant of Route 5
2-Nitrophenethyl alcohol
Reactant of Route 6
2-Nitrophenethyl alcohol

Citations

For This Compound
28
Citations
Y Tsuji, S Kotachi, KT Huh… - The Journal of Organic …, 1990 - ACS Publications
… activity for reduction of 2-nitrophenethyl alcohol (2a) to 2-… indole synthesis both from 2-nitrophenethyl alcohol and from 2-… 3, halogen-containing 2nitrophenethyl alcohol 2e was easily …
Number of citations: 143 pubs.acs.org
PA Chicheva, KS Levchenko, KA Chudov… - International Journal of …, 2018 - academia.edu
… 2-Nitrophenethyl alcohol (12 g, 71.8 mmol) was added to a … 2-Nitrophenethyl alcohol (1.67 g, 10 mmol) and 3 g of iron … until the starting 2-nitrophenethyl alcohol disappeared (TLC …
Number of citations: 2 www.academia.edu
K Fujita, K Yamamoto, R Yamaguchi - Organic letters, 2002 - ACS Publications
… activity toward the reduction of the nitro group to an amino group with use of alcohols as a hydrogen source, 9 we examined the synthesis of indole from 2-nitrophenethyl alcohol (3) (eq …
Number of citations: 291 pubs.acs.org
KF Seip, J Stigsson, A Gjelstad… - Journal of separation …, 2011 - Wiley Online Library
A large screening of different components in the supported liquid membrane (SLM) in electromembrane extraction (EME) was performed to test the extraction efficiency on eight model …
T Izumi, T Yokota - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Allyl α‐phenyl‐2‐aminophenethyl carbonates undergo a smooth decarboxylation‐dehydrogenation reaction to afford 2‐phenylindole derivatives in acetonitrile at 80 in the presence of …
Number of citations: 18 onlinelibrary.wiley.com
DA Abaye, IA Agbo, BV Nielsen - RSC advances, 2021 - pubs.rsc.org
In electrospray ionization mass spectrometry (ESI-MS), analytes are introduced into the mass spectrometer in typically aqueous-organic solvent mixtures, including pH modifiers. One …
Number of citations: 6 pubs.rsc.org
M Maji, D Panja, I Borthakur, S Kundu - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… These authors also tested the direct synthesis of indole from 2-nitrophenethyl alcohol using 2-propanol as the hydrogen source. A plausible catalytic cycle for the reaction was also …
Number of citations: 80 pubs.rsc.org
Y Sugiyama, M Kobayashi, A Saito - The Journal of Antibiotics, 2003 - jstage.jst.go.jp
… Derivative 21 was prepared from 15-hydroxy-5oxomilbemycin and 2-nitrophenethyl alcohol in a similar manner as that described for the preparation of 4: MS …
Number of citations: 1 www.jstage.jst.go.jp
ROC Norman, GK Radda - Journal of the Chemical Society (Resumed …, 1961 - pubs.rsc.org
… Distillation yielded 2-nitrophenethyl alcohol, bp 133"/0-3 mm. (ljt.,28 155"/1 mm.) (5.1 g., 92… ether, into an ice-cooled solution of 2-nitrophenethyl alcohol (5.9 g.) and the boron trifluoride-…
Number of citations: 21 pubs.rsc.org
KR Bhushan, C DeLisi, RA Laursen - Tetrahedron letters, 2003 - Elsevier
… for preparation of 2-nitrophenethyl alcohol. The alcohol 2 was then treated with phosgene to give NPPOC chloride 3. Reaction of 3 with various amino acids in the presence of sodium …
Number of citations: 57 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.